

Gadoquatrane: A Comparative Analysis of Diagnostic Accuracy Against Standard Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoquatrane is a next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) developed by Bayer for use in contrast-enhanced magnetic resonance imaging (MRI).^{[1][2][3][4][5]} A key characteristic of **gadoquatrane** is its high relaxivity, which allows for a substantial reduction in the administered gadolinium dose while aiming to maintain diagnostic efficacy comparable to standard GBCAs. This guide provides a comprehensive comparison of the diagnostic accuracy of **gadoquatrane** with standard gadolinium agents, based on available preclinical and clinical trial data.

Recent Phase III clinical trials, part of the QUANTI program, have indicated that **gadoquatrane** at a 60% lower gadolinium dose (0.04 mmol Gd/kg body weight) demonstrates non-inferior diagnostic efficacy compared to standard dose (0.1 mmol Gd/kg body weight) macrocyclic GBCAs such as gadobutrol, gadoterate meglumine, and gadoteridol. These findings have been presented for the central nervous system (CNS) in the QUANTI CNS study at the European Congress of Radiology (ECR) in 2025.

Quantitative Data Summary

While detailed quantitative data from the Phase III QUANTI clinical trials are not yet fully published in peer-reviewed journals, preclinical studies and top-line clinical trial results provide valuable insights into the comparative performance of **gadoquatrane**.

Preclinical Physicochemical and Relaxivity Properties

Gadoquatrane exhibits distinct physicochemical properties that contribute to its high relaxivity. A preclinical study has characterized these properties in comparison to the established macrocyclic GBCA, gadobutrol.

Property	Gadoquatrane	Gadobutrol	Reference
Structure	Tetrameric, Macrocyclic	Monomeric, Macrocyclic	
r1 Relaxivity in Human Plasma (1.5T, 37°C)	~2-fold higher per Gd ion	Standard	
Molecular Dose for Equivalent Enhancement	Less than one-eighth	Standard	
Pharmacokinetic Profile	Comparable	Standard	

Preclinical Contrast Enhancement in a Rat Glioma Model

A preclinical study in a rat glioblastoma model demonstrated the enhanced contrast properties of **gadoquatrane** compared to standard agents.

Comparison	Gd Dose	Finding	Reference
Gadoquatrane vs. Gadobutrol	0.1 mmol Gd/kg (each)	Gadoquatrane showed significantly improved contrast enhancement.	
Gadoquatrane vs. Gadoterate Meglumine	0.025 mmol Gd/kg vs. 0.1 mmol Gd/kg	Gadoquatrane achieved similar contrast enhancement with a 75% lower gadolinium dose.	

Clinical Diagnostic Performance (Phase III Top-Line Results)

The QUANTI clinical trial program, including the QUANTI CNS (Central Nervous System) and QUANTI OBR (Other Body Regions) studies, has reported positive top-line results.

Study	Comparison	Key Finding	Reference
QUANTI CNS	Gadoquatrane (0.04 mmol Gd/kg) vs. Standard GBCAs (0.1 mmol Gd/kg)	Non-inferiority in visualization parameters (contrast enhancement, delineation, morphology) and sensitivity and specificity for lesion detection.	
QUANTI OBR	Gadoquatrane (0.04 mmol Gd/kg) vs. Standard GBCAs (0.1 mmol Gd/kg)	Met primary and secondary efficacy endpoints for visualization and lesion detection.	

Note: The specific quantitative data for sensitivity, specificity, and other diagnostic accuracy metrics from the Phase III trials are pending full publication. The current information is based on company press releases and conference presentations.

Experimental Protocols

Preclinical MRI Protocol for Rat Glioma Model

This protocol is based on a preclinical study comparing **gadoquatrane** with gadobutrol and gadoterate meglumine.

- Animal Model: Male Fischer rats with induced GS9L glioblastoma.
- MRI System: 1.5T clinical scanner.
- Contrast Agents and Dosing:
 - **Gadoquatrane**: 0.1 mmol Gd/kg and 0.025 mmol Gd/kg body weight.
 - Gadobutrol: 0.1 mmol Gd/kg body weight.
 - Gadoterate meglumine: 0.1 mmol Gd/kg body weight.
- Imaging Sequences: T1-weighted spin-echo sequences were acquired before and after contrast administration.
- Image Analysis: Quantitative evaluation of tumor-to-brain contrast was performed.

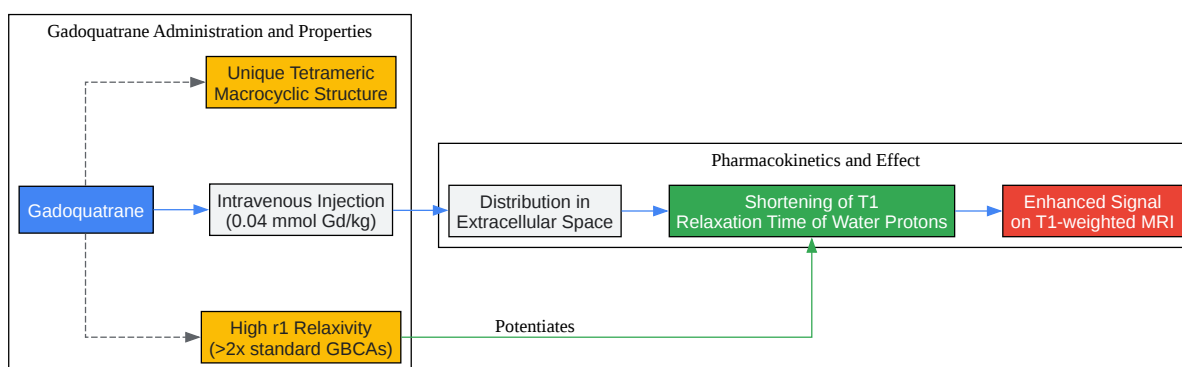
Clinical MRI Protocol for QUANTI CNS Phase III Trial (General Overview)

The following provides a general outline of the likely imaging protocol based on the study's objectives and standard clinical practice for CNS imaging.

- Patient Population: Adults with known or suspected pathologies of the central nervous system.
- Study Design: Multicenter, randomized, double-blind, crossover study.

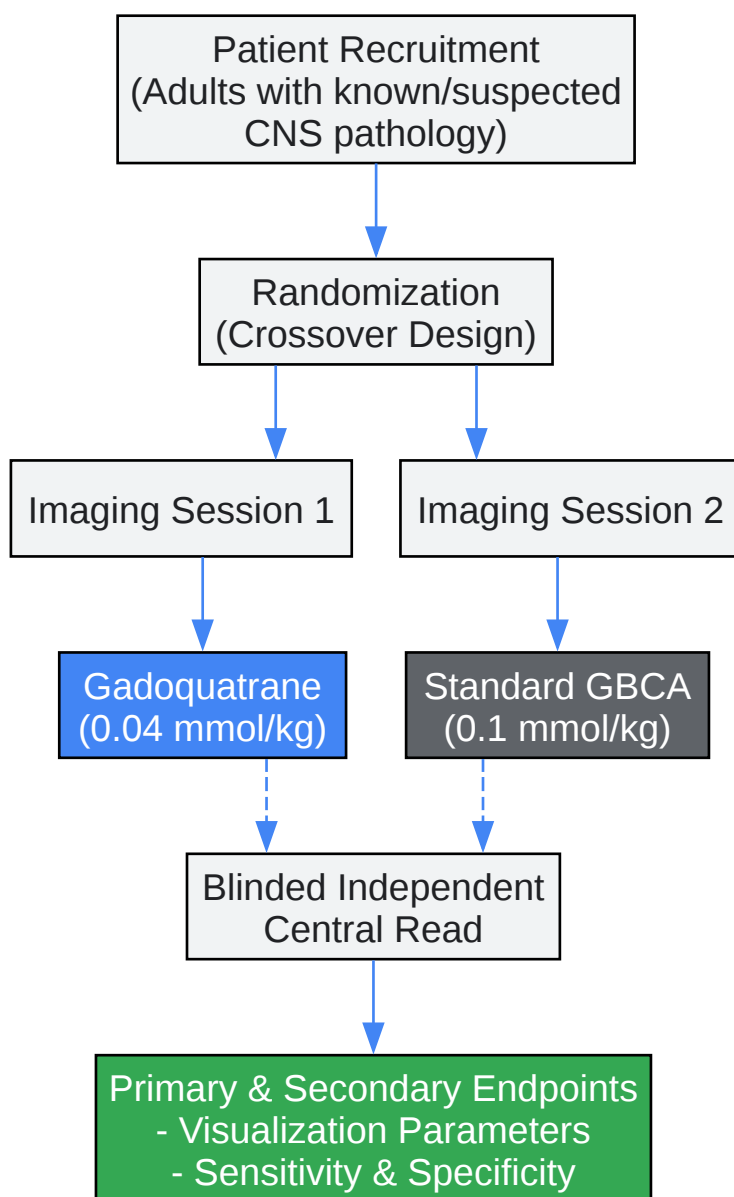
- Contrast Agents and Dosing:
 - **Gadoquatrane** at 0.04 mmol Gd/kg body weight.
 - Comparator macrocyclic GBCAs (gadobutrol, gadoterate meglumine, gadoteridol) at 0.1 mmol Gd/kg body weight.
- Imaging Protocol:
 - Pre-contrast sequences: T1-weighted, T2-weighted, and FLAIR images.
 - Post-contrast sequences: T1-weighted sequences in axial and coronal planes, potentially with fat saturation.
 - Standard MRI Parameters: Parameters for sequences like TR, TE, flip angle, and slice thickness would be standardized across sites to ensure consistency.
- Image Analysis: Blinded independent central readers evaluated images based on established visualization parameters (contrast enhancement, lesion delineation, and internal morphology) and determined sensitivity and specificity for lesion detection.

Visualizations



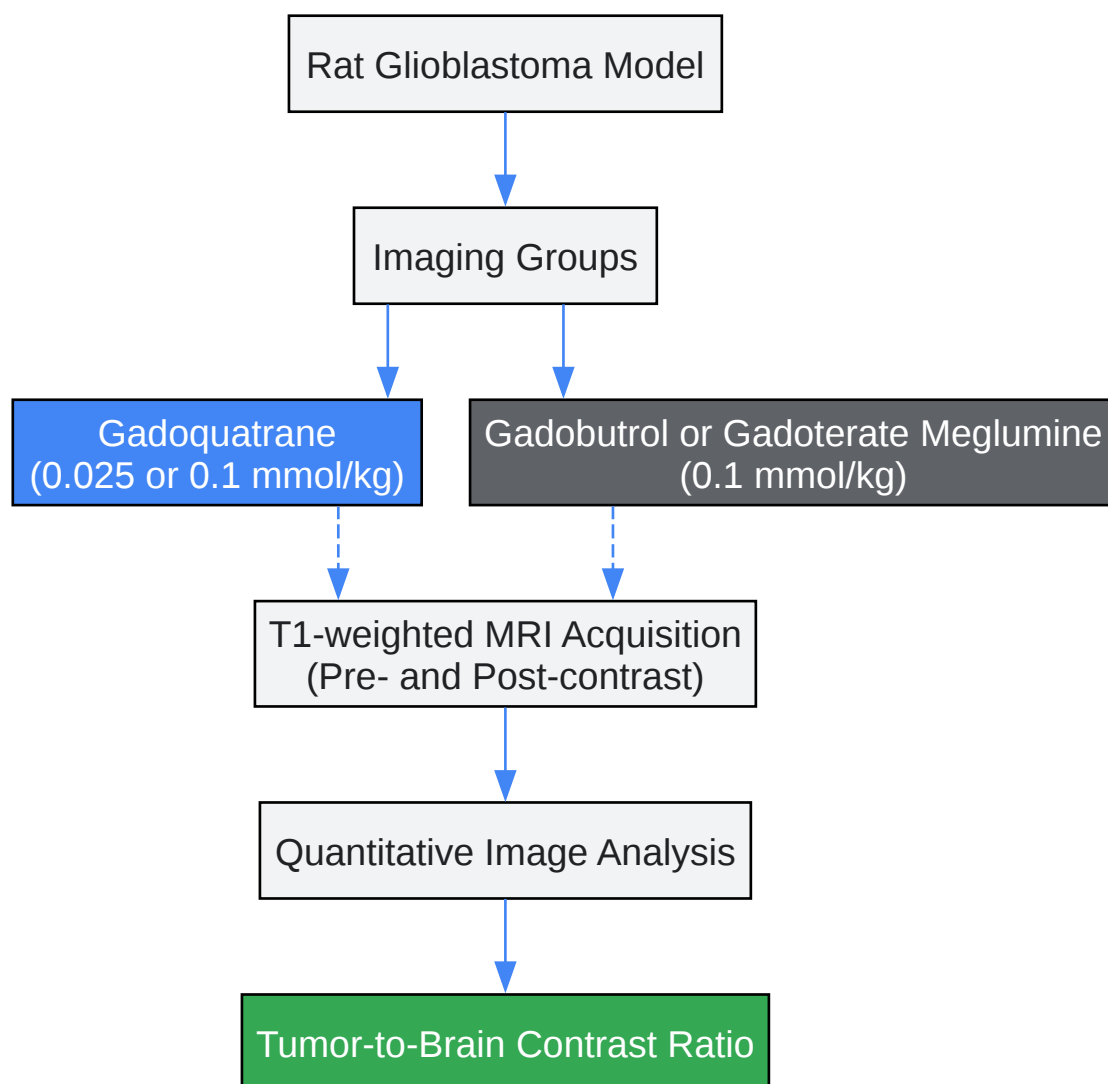
[Click to download full resolution via product page](#)

Caption: Mechanism of action for **gadoquatrane**.



[Click to download full resolution via product page](#)

Caption: QUANTI CNS clinical trial workflow.



[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow.

Conclusion

The available data from preclinical and Phase III clinical trials suggest that **gadoquatrane** is a promising high-relaxivity GBCA. The top-line results from the QUANTI clinical trial program indicate that **gadoquatrane**, at a 60% reduced gadolinium dose, provides non-inferior diagnostic performance in terms of lesion visualization, sensitivity, and specificity compared to standard-dose macrocyclic GBCAs for both CNS and other body region imaging. The ability to achieve comparable diagnostic efficacy with a significantly lower gadolinium load is a key

potential advantage of **gadoquatrane**, addressing the demand for reducing patient exposure to gadolinium.

A full assessment of the comparative diagnostic accuracy of **gadoquatrane** will be possible upon the publication of the complete and peer-reviewed results from the QUANTI CNS and QUANTI OBR studies. These publications are anticipated to provide the detailed quantitative data necessary for a direct and comprehensive comparison with standard gadolinium-based contrast agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Positive results from Phase III study for Bayer's investigational contrast agent gadoquatrane [bayer.com]
- 2. biospace.com [biospace.com]
- 3. Positive results from Phase III study for Bayer - Diagnostic Imaging Europe (DI Europe) @ Diagnostic Imaging Europe (DI Europe) [dieurope.com]
- 4. Bayer's Gadoquatrane Excels in Phase III Trials - Medthority [medthority.com]
- 5. Bayer United States of America - Bayer initiates Phase III studies with investigational contrast agent gadoquatrane [bayer2019tf.q4web.com]
- To cite this document: BenchChem. [Gadoquatrane: A Comparative Analysis of Diagnostic Accuracy Against Standard Gadolinium-Based Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12659558#gadoquatrane-s-diagnostic-accuracy-versus-standard-gadolinium-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com